molecular formula C8H9ClN2O B13334306 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one

3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one

Cat. No.: B13334306
M. Wt: 184.62 g/mol
InChI Key: XMZBZNKVTXFAFS-DUXPYHPUSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is a heterocyclic compound with a unique structure that includes an amino group, a chloropropenyl group, and a dihydropyridinone core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one typically involves the reaction of a suitable dihydropyridinone precursor with a chloropropenyl reagent under controlled conditions. The reaction is usually carried out in the presence of a base, such as sodium hydroxide or potassium carbonate, to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to minimize by-products and maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

    Reduction: The chloropropenyl group can be reduced to form the corresponding propyl derivative.

    Substitution: The chlorine atom can be substituted with other nucleophiles, such as hydroxyl or alkoxy groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like sodium hydroxide or potassium tert-butoxide are employed.

Major Products Formed

    Oxidation: Nitroso or nitro derivatives.

    Reduction: Propyl derivatives.

    Substitution: Hydroxyl or alkoxy derivatives.

Scientific Research Applications

3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of 3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by interacting with binding sites. The exact pathways involved depend on the specific biological context and the target molecule.

Comparison with Similar Compounds

Similar Compounds

    3-Amino-1-(3-chloroprop-2-en-1-yl)-1,4-dihydropyridin-4-one: Similar structure but with a different position of the double bond and amino group.

    4-Hydroxy-2-quinolones: Another class of heterocyclic compounds with similar biological activities.

Uniqueness

3-Amino-1-(3-chloroprop-2-en-1-yl)-1,2-dihydropyridin-2-one is unique due to its specific substitution pattern and the presence of both an amino group and a chloropropenyl group. This combination of functional groups provides distinct chemical reactivity and potential biological activity compared to similar compounds.

Properties

Molecular Formula

C8H9ClN2O

Molecular Weight

184.62 g/mol

IUPAC Name

3-amino-1-[(E)-3-chloroprop-2-enyl]pyridin-2-one

InChI

InChI=1S/C8H9ClN2O/c9-4-2-6-11-5-1-3-7(10)8(11)12/h1-5H,6,10H2/b4-2+

InChI Key

XMZBZNKVTXFAFS-DUXPYHPUSA-N

Isomeric SMILES

C1=CN(C(=O)C(=C1)N)C/C=C/Cl

Canonical SMILES

C1=CN(C(=O)C(=C1)N)CC=CCl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.